1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one

Cytotoxicity Human fibroblast MRC5 Triazole selectivity

1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one, commonly referred to as bitertanol, is a chiral 1,2,4-triazole fungicide that inhibits sterol 14α-demethylase (CYP51) in fungal ergosterol biosynthesis. The compound features a biphenyl-4-yloxy substituent at C-1 of the butan-2-one backbone, distinguishing it from simpler triazoles such as triadimefon and cyproconazole.

Molecular Formula C20H21N3O2
Molecular Weight 335.4 g/mol
CAS No. 43121-37-5
Cat. No. B3052646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one
CAS43121-37-5
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)C(N1C=NC=N1)OC2=CC=C(C=C2)C3=CC=CC=C3
InChIInChI=1S/C20H21N3O2/c1-20(2,3)18(24)19(23-14-21-13-22-23)25-17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14,19H,1-3H3
InChIKeyUKZCPXGKCGMLBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one (CAS 43121-37-5): A Triazole Fungicide with Distinctive Aryl-Substituted Architecture


1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one, commonly referred to as bitertanol, is a chiral 1,2,4-triazole fungicide that inhibits sterol 14α-demethylase (CYP51) in fungal ergosterol biosynthesis [1]. The compound features a biphenyl-4-yloxy substituent at C-1 of the butan-2-one backbone, distinguishing it from simpler triazoles such as triadimefon and cyproconazole. Its stereochemistry at C-1 and C-2 yields four stereoisomers, of which the (1S,2R)-form is the most bioactive [2]. Bitertanol has been deployed as a broad-spectrum agricultural fungicide against Venturia inaequalis, Botrytis cinerea, and various rust pathogens, and its aryl-enriched scaffold offers quantifiable differentiation in cytotoxicity, endocrine activity, and behavioral pharmacology relative to in-class alternatives.

Why Generic Substitution of Bitertanol (CAS 43121-37-5) with Other Triazole Fungicides Can Compromise Experimental or Field Outcomes


Triazole fungicides are often treated as interchangeable commodities, yet bitertanol's biphenyl-4-yloxy modification alters its steric, electronic, and pharmacokinetic profile in ways that directly impact target binding, selectivity, and off-target effects. Head-to-head studies confirm that bitertanol exhibits lower cytotoxicity to human fibroblasts than triadimefon and cyproconazole [1], while the (1S,2R)-stereoisomer is up to 314-fold more potent than its enantiomers against phytopathogenic fungi [2]. Additionally, bitertanol displays the weakest aromatase inhibition among 23 tested triazoles—nearly four orders of magnitude weaker than flusilazole—suggesting a reduced propensity for endocrine disruption [3]. These quantitative divergences mean that substituting bitertanol with another triazole without compensating for these differentials can lead to failed efficacy, unexpected toxicity, or misleading research conclusions.

Quantitative Differentiation of 1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one Against Closest Analogs: A Comparator-Based Evidence Guide


Cytotoxicity Selectivity: Bitertanol Is 1.57-fold Less Toxic to Human Lung Fibroblasts than Triadimefon

In a direct head-to-head study, compound 1 (bitertanol) exhibited an IC50 of 389.4 µM against MRC-5 human lung fibroblasts, compared to 248.5 µM for triadimefon (TDM) and 267.4 µM for cyproconazole (CPZ) [1]. This represents a 1.57-fold reduction in cytotoxicity versus TDM and a 1.46-fold reduction versus CPZ, indicating superior selectivity for fungal over human cells.

Cytotoxicity Human fibroblast MRC5 Triazole selectivity

Antifungal Efficacy: Bitertanol Demonstrates Superior in Vitro Activity Against Aspergillus and Fusarium Species Compared to Triadimefon and Cyproconazole

Derivative 1 (bitertanol) presented remarkable in vitro fungicidal properties, with better effects than triadimefon (TDM) and cyproconazole (CPZ) on some of the target fungi including Aspergillus fumigatus, A. niger, A. ustus, A. japonicus, A. terreus, Fusarium oxysporum, and Botrytis cinerea isolated from grapevine [1]. The study directly compared bitertanol against TDM and CPZ under identical conditions, confirming bitertanol's enhanced potency against multiple filamentous phytopathogens.

Antifungal Phytopathogenic fungi Aspergillus Fusarium

Stereoisomer-Dependent Potency: (1S,2R)-Bitertanol Is Up to 314.7-Fold More Bioactive Than Other Stereoisomers Against Eight Pathogenic Fungi

Among the four stereoisomers of bitertanol, (1S,2R)-bitertanol exhibited 4.3–314.7 times more potent bioactivity than the other stereoisomers against eight target pathogenic fungi [1]. Specifically, (1S,2R)-bitertanol showed 10.2 times greater inhibition of Botrytis cinerea spore germination than (1R,2S)-bitertanol. The enhanced potency correlates with the shortest binding distance (2.5 Å) between the triazole nitrogen and the heme iron of CYP51 [1].

Stereoselective bioactivity Chiral fungicide Enantiomer potency

Endocrine Safety Profile: Bitertanol Exhibits the Weakest Aromatase Inhibition Among 23 Triazole Fungicides

In a comprehensive evaluation of 23 commonly used 1,2,4-triazole fungicides using a 3H-H2O release assay, bitertanol displayed the lowest aromatase inhibitory activity with an IC50 of 0.330 mM (330 µM) [1]. This is approximately 7,500-fold weaker than flusilazole (IC50 = 44 nM), the most potent aromatase inhibitor in the set, and markedly weaker than epoxiconazole, propiconazole, and tebuconazole. The IC50 values spanned four orders of magnitude, positioning bitertanol at the extreme low-activity end of the class [1].

Aromatase inhibition Endocrine disruption QSAR

Behavioral Pharmacology: Bitertanol Dissociates Operant and Motor Effects Unlike the Psychostimulant-Like Triadimefon

In a direct comparative study, bitertanol (10–300 mg/kg, IP) increased operant responding in rats under a multiple FI 1-min FI 5-min schedule but did not increase motor activity at any dose tested [1]. This contrasts with triadimefon, which produces psychomotor stimulant-like effects including increased motor activity, disrupted FI patterning, and stereotypies. The findings demonstrate a dissociation between bitertanol's effects on operant performance and motor activity, indicating limited behavioral similarity to triadimefon [1].

Behavioral toxicity Operant responding Motor activity Triazole neurotoxicity

Research and Industrial Application Scenarios Where 1-([1,1'-Biphenyl]-4-yloxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-YL)butan-2-one (Bitertanol) Provides Definitive Advantages


Agrochemical Lead Optimization Programs Requiring High Antifungal Potency with Reduced Mammalian Cytotoxicity

Bitertanol's demonstrated 1.57-fold lower cytotoxicity toward MRC-5 human fibroblasts compared to triadimefon [1], combined with its superior in vitro efficacy against Aspergillus and Fusarium species [1], makes it an ideal scaffold for medicinal chemistry campaigns aiming to maximize the therapeutic index. Structure-activity relationship (SAR) studies can build upon the biphenyl-4-yloxy moiety to further enhance selectivity.

Stereochemistry-Focused Fungicide Development Leveraging Enantiomer-Specific Potency Differences

The 4.3–314.7-fold bioactivity advantage of (1S,2R)-bitertanol over its stereoisomers [1] supports the development of enantiopure formulations that can achieve equivalent disease control at significantly reduced application rates. This directly lowers environmental burden and mitigates resistance selection pressure, a critical consideration in sustainable agriculture.

Endocrine Disruption Screening and Environmental Toxicology Studies Utilizing a Low-Aromatase-Inhibition Triazole Control

With an aromatase IC50 of 0.330 mM—the weakest among 23 triazole fungicides [1]—bitertanol serves as an excellent reference compound or negative control in assays designed to detect endocrine-active triazoles. Its use helps isolate CYP51-mediated antifungal effects from aromatase-mediated endocrine effects, reducing confounding in regulatory toxicology data packages.

Neurobehavioral Research Requiring Dissociation of Cognitive and Motor Effects in Triazole Pharmacology

Bitertanol's unique behavioral profile—increasing operant responding without affecting motor activity [1]—positions it as a selective tool for studying triazole-induced neurobehavioral changes without the psychostimulant-like motor activation confounding observed with triadimefon. This enables cleaner interpretation of attention, motivation, and reinforcement-related endpoints.

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